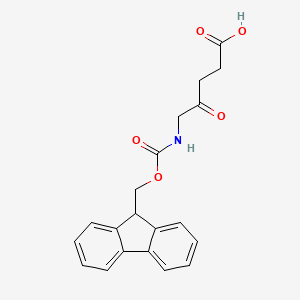

N-Fmoc-5-aminolevulinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c22-13(9-10-19(23)24)11-21-20(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-12H2,(H,21,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLPYMFLIIGLEOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624860 | |

| Record name | 5-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160111-41-1 | |

| Record name | 5-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and purification of N-Fmoc-5-aminolevulinic acid

An In-depth Technical Guide to the Synthesis and Purification of N-Fmoc-5-aminolevulinic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and purification of N-(9-Fluorenylmethoxycarbonyl)-5-aminolevulinic acid (N-Fmoc-5-ALA). This compound serves as a critical building block in solid-phase peptide synthesis (SPPS) and holds potential as a precursor for targeted photodynamic therapy (PDT) applications.[1][2] We will delve into the mechanistic rationale behind the procedural steps, from the foundational Schotten-Baumann N-protection reaction to meticulous purification strategies, ensuring researchers can achieve high purity and yield. This document is designed for chemistry researchers, drug development professionals, and scientists who require a robust and reproducible protocol grounded in established chemical principles.

Introduction: The Significance of this compound

5-Aminolevulinic acid (ALA) is a natural, non-proteinogenic amino acid that serves as the metabolic precursor to protoporphyrin IX (PpIX), a potent photosensitizer.[3][4] This property makes ALA and its derivatives highly valuable in photodynamic therapy, where light activation of accumulated PpIX in target tissues, such as tumors, generates cytotoxic reactive oxygen species.[1][5] However, the inherent hydrophilicity of ALA can limit its penetration across biological membranes.[1]

Derivatization of ALA is a key strategy to enhance its lipophilicity and improve cellular uptake.[6] Protecting the primary amine with the fluorenylmethoxycarbonyl (Fmoc) group not only modifies its physicochemical properties but also renders it a valuable monomer for peptide synthesis. The Fmoc group is an essential tool in modern peptide chemistry, providing stable N-terminal protection that is uniquely labile to mild basic conditions (e.g., piperidine), while remaining stable to the acidic conditions often used for side-chain deprotection and resin cleavage.[7][8] This orthogonal stability is the cornerstone of Fmoc-based solid-phase peptide synthesis.[9]

Therefore, N-Fmoc-5-ALA is a bifunctional molecule of significant interest:

-

As a Peptide Building Block: It allows for the incorporation of the photosensitizing precursor, ALA, into specific peptide sequences, enabling the creation of targeted PDT agents.[2]

-

As a Modified Prodrug: The lipophilic Fmoc group can potentially enhance the delivery of ALA into cells, leading to greater PpIX accumulation and therapeutic efficacy.

This guide provides the necessary expertise to synthesize and purify this compound to the high degree of purity required for these demanding applications.

Chemical Synthesis: Fmoc Protection of 5-Aminolevulinic Acid

The synthesis of N-Fmoc-5-ALA is achieved through the N-acylation of the primary amine of 5-aminolevulinic acid with an activated Fmoc derivative. The most common and reliable method employs 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under aqueous basic conditions, a variation of the classic Schotten-Baumann reaction.[8][10]

Principle and Mechanism

The reaction proceeds via nucleophilic acyl substitution. The amino group of 5-ALA, deprotonated under basic conditions, acts as a nucleophile, attacking the electrophilic carbonyl carbon of Fmoc-Cl. The base (typically sodium carbonate or sodium bicarbonate) serves two critical roles: it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium forward, and it maintains a sufficiently high pH to ensure the amine remains nucleophilic.[10][11]

The use of a biphasic solvent system, such as dioxane/water or diethyl ether/water, is advantageous.[10][12] 5-ALA hydrochloride (the common starting material) is soluble in the aqueous phase, while Fmoc-Cl is soluble in the organic phase. The reaction occurs at the interface, and the basic aqueous phase continuously deprotonates the amine and neutralizes the HCl formed.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Fmoc protection of similar amino acids.[10][11][13]

Materials:

-

5-Aminolevulinic acid hydrochloride (ALA-HCl)

-

9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

-

Sodium Carbonate (Na₂CO₃), anhydrous

-

1,4-Dioxane

-

Deionized Water

-

Diethyl Ether

-

Ethyl Acetate

-

Hexanes

-

Hydrochloric Acid (HCl), 2M aqueous solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-aminolevulinic acid hydrochloride (1.0 equivalent) in a 10% aqueous solution of sodium carbonate (prepared with ~5 equivalents of Na₂CO₃). Stir until all solids are dissolved.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5°C. This is crucial to control the exothermic reaction and minimize potential side reactions, such as the hydrolysis of Fmoc-Cl.

-

Addition of Fmoc-Cl: Separately, dissolve Fmoc-Cl (1.05-1.1 equivalents) in 1,4-dioxane or diethyl ether. Add this solution dropwise to the cold, stirring ALA solution over 15-20 minutes. A white precipitate may form.[11]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the mixture stir vigorously for 4-18 hours.[10][12]

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). A typical mobile phase is Dichloromethane:Methanol (9:1). The product, N-Fmoc-5-ALA, should have a different Rf value than the starting material.

-

Work-up - Phase Separation: Once the reaction is complete, dilute the mixture with deionized water. Transfer the mixture to a separatory funnel and wash with diethyl ether (2-3 times) to remove unreacted Fmoc-Cl and the byproduct 9-fluorenylmethanol.[10][14]

-

Work-up - Acidification & Extraction: Cool the separated aqueous layer in an ice bath. Slowly acidify the aqueous layer to a pH of 2-3 with 2M HCl.[10] A white precipitate of the crude N-Fmoc-5-ALA will form. Extract this product into ethyl acetate (3 times).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a white solid or viscous oil.

Diagram of Synthesis Workflow

Sources

- 1. New derivatives of 5-aminolevulinic acid for photodynamic therapy: chemical synthesis and porphyrin production in in vitro and in vivo biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical approaches for the enhancement of 5-aminolevulinic acid-based photodynamic therapy and photodiagnosis - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C8PP00362A [pubs.rsc.org]

- 3. Synthesis and evaluation of new 5-aminolevulinic acid derivatives as prodrugs of protoporphyrin for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Modified 5-aminolevulinic acid photodynamic therapy suppresses cutaneous squamous cell carcinoma through blocking Akt/mTOR-mediated autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. total-synthesis.com [total-synthesis.com]

- 9. Protective Groups [organic-chemistry.org]

- 10. Page loading... [guidechem.com]

- 11. FMOC-b-Ala-OH synthesis - chemicalbook [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. FMOC-Ala-OH synthesis - chemicalbook [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

A Senior Application Scientist's In-depth Technical Guide to the Biosynthesis of 5-Aminolevulinic Acid and its Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminolevulinic acid (ALA), a non-proteinogenic amino acid, serves as the universal precursor for all tetrapyrrole compounds, including hemes, chlorophylls, and vitamin B12.[1][2][3] This central role in fundamental biological processes has positioned ALA and its derivatives as molecules of significant interest across medicine, agriculture, and biotechnology.[1][2][3][4] This guide provides an in-depth exploration of the biosynthesis of ALA, detailing the two primary metabolic routes: the C4 (Shemin) and C5 pathways. We will delve into the enzymatic machinery, regulatory mechanisms, and metabolic engineering strategies for enhancing ALA production. Furthermore, this document offers detailed protocols for ALA quantification, purification, and key enzyme activity assays, alongside a discussion of the synthesis and application of ALA derivatives.

The Core of Tetrapyrrole Synthesis: An Introduction to 5-Aminolevulinic Acid

5-Aminolevulinic acid is the foundational building block for a vast array of essential biomolecules. Its synthesis is the first committed and often rate-limiting step in the tetrapyrrole biosynthetic pathway.[2][5] The downstream products of this pathway are involved in critical cellular functions, from oxygen transport (heme) to photosynthesis (chlorophyll).[6][7] The significance of ALA extends beyond its natural roles; exogenous application of ALA has found utility in photodynamic therapy (PDT) for cancer treatment, as well as in agriculture as a plant growth regulator and biodegradable herbicide.[7][8][9][10][11] The ability to manipulate and optimize ALA biosynthesis is, therefore, a key objective for synthetic biologists and metabolic engineers.

The Two Roads to ALA: The C4 and C5 Biosynthetic Pathways

Nature has evolved two distinct pathways for the synthesis of ALA: the C4 pathway, also known as the Shemin pathway, and the C5 pathway.[1][2][12]

The C4 (Shemin) Pathway

First elucidated by Shemin and Russell, the C4 pathway is prevalent in animals, yeast, some protozoa, and purple non-sulfur photosynthetic bacteria.[1][2] This pathway involves the condensation of two precursor molecules: succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, and the amino acid glycine.[1][13] This reaction is catalyzed by the enzyme 5-aminolevulinate synthase (ALAS), which utilizes pyridoxal 5'-phosphate (PLP) as a crucial cofactor.[1][2]

The catalytic mechanism of ALAS is a classic example of PLP-dependent enzyme chemistry. Glycine forms a Schiff base with PLP, facilitating the decarboxylation of glycine and the subsequent nucleophilic attack on the thioester carbonyl of succinyl-CoA.[2] The expression and activity of ALAS are tightly regulated, often through feedback inhibition by the downstream product, heme.[2][14]

dot graph "C4_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes succinyl_coa [label="Succinyl-CoA", fillcolor="#F1F3F4"]; glycine [label="Glycine", fillcolor="#F1F3F4"]; alas [label="5-Aminolevulinate\nSynthase (ALAS)\n(hemA/hemT)", shape=ellipse, style=filled, fillcolor="#FBBC05"]; plp [label="Pyridoxal 5'-Phosphate\n(PLP)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ala [label="5-Aminolevulinic Acid\n(ALA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; heme [label="Heme", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges succinyl_coa -> alas [label="+"]; glycine -> alas; plp -> alas [style=dashed, arrowhead=tee, label="Cofactor"]; alas -> ala; ala -> heme [label="Downstream\nMetabolism"]; heme -> alas [style=dashed, arrowhead=tee, color="#EA4335", label="Feedback Inhibition"]; } Caption: The C4 (Shemin) Pathway for ALA Biosynthesis.

The C5 Pathway

The C5 pathway is the primary route for ALA synthesis in higher plants, algae, and many bacteria.[2][6] Unlike the C4 pathway, the C5 pathway utilizes the intact carbon skeleton of glutamate.[12] This pathway involves a series of three enzymatic steps:

-

Glutamyl-tRNA Synthetase (GluTS): Glutamate is first activated by being ligated to its cognate transfer RNA (tRNAGlu) to form glutamyl-tRNA.[2]

-

Glutamyl-tRNA Reductase (GluTR): The activated carboxyl group of the glutamyl moiety of glutamyl-tRNA is then reduced by the NADPH-dependent enzyme, glutamyl-tRNA reductase, to form glutamate-1-semialdehyde (GSA).[2][15] This is a key regulatory step in the C5 pathway.

-

Glutamate-1-semialdehyde Aminotransferase (GSA-AM): Finally, GSA is converted to ALA through an intramolecular transamination reaction catalyzed by GSA-AM.[2]

The genes encoding these enzymes are typically gltX (GluTS), hemA (GluTR), and hemL (GSA-AM).[2] It is important to note the homonymy of the hemA gene, which encodes ALAS in the C4 pathway and GluTR in the C5 pathway.[2]

dot graph "C5_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes glutamate [label="Glutamate", fillcolor="#F1F3F4"]; trna [label="tRNAGlu", fillcolor="#F1F3F4"]; gluts [label="Glutamyl-tRNA\nSynthetase (GluTS)\n(gltX)", shape=ellipse, style=filled, fillcolor="#FBBC05"]; glutrna [label="Glutamyl-tRNAGlu", fillcolor="#F1F3F4"]; glutr [label="Glutamyl-tRNA\nReductase (GluTR)\n(hemA)", shape=ellipse, style=filled, fillcolor="#FBBC05"]; nadph [label="NADPH", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; gsa [label="Glutamate-1-semialdehyde\n(GSA)", fillcolor="#F1F3F4"]; gsaam [label="Glutamate-1-semialdehyde\nAminotransferase (GSA-AM)\n(hemL)", shape=ellipse, style=filled, fillcolor="#FBBC05"]; ala [label="5-Aminolevulinic Acid\n(ALA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; heme [label="Heme", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges glutamate -> gluts [label="+"]; trna -> gluts; gluts -> glutrna; glutrna -> glutr; nadph -> glutr [style=dashed, arrowhead=tee, label="Cofactor"]; glutr -> gsa; gsa -> gsaam; gsaam -> ala; ala -> heme [label="Downstream\nMetabolism"]; heme -> glutr [style=dashed, arrowhead=tee, color="#EA4335", label="Feedback Inhibition"]; } Caption: The C5 Pathway for ALA Biosynthesis.

Metabolic Engineering for Enhanced ALA Production

The industrial production of ALA has traditionally relied on chemical synthesis, which can be costly and environmentally unfriendly.[16] Consequently, there is significant interest in developing microbial cell factories for the sustainable biosynthesis of ALA.[1][13][16] Several metabolic engineering strategies have been employed to improve ALA titers in various microbial hosts, including Escherichia coli and Corynebacterium glutamicum.[1][17]

Key strategies include:

-

Overexpression of Key Enzymes: Increasing the expression of the rate-limiting enzymes, such as ALAS in the C4 pathway or GluTR in the C5 pathway, is a common approach.[1][16][18]

-

Redistribution of Carbon Flux: Engineering central carbon metabolism to increase the intracellular pools of precursors like succinyl-CoA, glycine, and glutamate can significantly boost ALA production.[17]

-

Blocking Competing Pathways: Downregulating or knocking out genes involved in pathways that compete for precursors or consume ALA can enhance its accumulation.[16] A primary target for downregulation is the hemB gene, which encodes porphobilinogen synthase, the enzyme that consumes ALA.[16][18]

-

Cofactor Engineering: Ensuring an adequate supply of necessary cofactors, such as PLP for the C4 pathway and NADPH for the C5 pathway, is critical for optimal enzyme activity.[16]

-

Transporter Engineering: Overexpressing efflux pumps that can export ALA out of the cell can alleviate feedback inhibition and toxicity issues, thereby increasing the final titer.[16][19]

| Host Organism | Pathway Engineered | Key Genetic Modifications | Reported ALA Titer (g/L) | Reference |

| Escherichia coli | C5 | Overexpression of mutated hemA (GluTR) and hemL (GSA-AM); overexpression of rhtA (exporter) | 4.13 | [19] |

| Escherichia coli | C4 | Overexpression of hemA (ALAS); optimization of precursor pathways; downregulation of hemB | 2.81 | [18] |

| Corynebacterium glutamicum | C4 | Evaluation of different ALAS sources; optimization of fermentation medium | 18.5 | [1] |

Experimental Protocols for the ALA Researcher

Quantification of 5-Aminolevulinic Acid

Accurate quantification of ALA is essential for monitoring production in fermentation broths and for various research applications.[1] Several methods are available, ranging from colorimetric assays to more sensitive chromatographic techniques.[1][20]

This method is a classic and straightforward approach for ALA quantification.[1] It relies on the reaction of ALA with acetylacetone to form a pyrrole, which then reacts with Ehrlich's reagent (p-dimethylaminobenzaldehyde) to produce a colored compound that can be measured spectrophotometrically at 553 nm.[1][21]

Protocol:

-

Sample Preparation: Centrifuge the fermentation broth to remove cells. The supernatant can be used directly or diluted if the ALA concentration is high.

-

Pyrrole Formation:

-

To 300 µL of the sample, add 150 µL of 1.0 M sodium acetate buffer (pH 4.7).

-

Add 50 µL of acetylacetone.

-

Mix and incubate at 100°C for 15 minutes.

-

Cool the mixture to room temperature.

-

-

Color Development:

-

Add 500 µL of modified Ehrlich's reagent (1.0 g of p-dimethylaminobenzaldehyde in 30 mL of glacial acetic acid and 8 mL of 60% perchloric acid, diluted to 50 mL with glacial acetic acid).[21]

-

Mix and incubate at room temperature for 15 minutes.

-

-

Measurement: Measure the absorbance at 556 nm.[21]

-

Quantification: Determine the ALA concentration using a standard curve prepared with known concentrations of ALA.

High-performance liquid chromatography (HPLC) offers higher sensitivity and specificity for ALA quantification.[22][23] ALA itself has poor chromatographic properties, so derivatization is often required.[22] A common derivatizing agent is dansyl chloride, which reacts with the primary amine of ALA to form a fluorescent derivative that can be detected with high sensitivity.[22][24]

Protocol Outline:

-

Sample Preparation: Centrifuge and filter the fermentation broth.[24]

-

Derivatization:

-

Chromatographic Separation:

-

Inject the derivatized sample onto a C18 reversed-phase HPLC column.[24]

-

Use an appropriate mobile phase, often a gradient of acetonitrile and water or buffer.

-

-

Detection: Detect the dansyl-ALA derivative using a fluorescence detector.[22]

-

Quantification: Quantify the ALA concentration by comparing the peak area to that of a standard curve.

Purification of 5-Aminolevulinic Acid from Fermentation Broth

Purifying ALA from complex fermentation broths is a critical step for many applications.[25] Ion-exchange chromatography (IEC) is a widely used and effective method for this purpose.[25][26]

dot graph "ALA_Purification_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes broth [label="Fermentation Broth", fillcolor="#F1F3F4"]; centrifugation [label="Centrifugation/\nFiltration", shape=ellipse, style=filled, fillcolor="#FBBC05"]; supernatant [label="Cell-Free Supernatant", fillcolor="#F1F3F4"]; decolorization [label="Decolorization\n(Activated Carbon)", shape=ellipse, style=filled, fillcolor="#FBBC05"]; decolorized_supernatant [label="Decolorized Supernatant", fillcolor="#F1F3F4"]; iec [label="Ion-Exchange\nChromatography", shape=ellipse, style=filled, fillcolor="#FBBC05"]; elution [label="Elution", fillcolor="#F1F3F4"]; concentration [label="Concentration/\nCrystallization", shape=ellipse, style=filled, fillcolor="#FBBC05"]; pure_ala [label="Pure ALA", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges broth -> centrifugation; centrifugation -> supernatant; supernatant -> decolorization; decolorization -> decolorized_supernatant; decolorized_supernatant -> iec; iec -> elution; elution -> concentration; concentration -> pure_ala; } Caption: A General Workflow for the Purification of ALA.

Protocol:

-

Pre-treatment of Fermentation Broth:

-

Centrifuge the fermentation broth to remove microbial cells.

-

Filter the supernatant to remove any remaining particulate matter.

-

Decolorize the supernatant by treating it with activated carbon to remove pigments that can interfere with the purification process.[25]

-

-

Ion-Exchange Chromatography:

-

Pack a column with a strong cation exchange resin.

-

Equilibrate the column with a low pH buffer (e.g., pH 2-3).

-

Load the pre-treated supernatant onto the column. ALA, being positively charged at low pH, will bind to the resin.

-

Wash the column with the equilibration buffer to remove unbound impurities like saccharides and organic acids.[25]

-

-

Elution:

-

Elute the bound ALA from the column using a buffer with a higher pH or a high salt concentration (e.g., 1 M acetate buffer at pH 4-5 or a solution of ammonium hydroxide).[26]

-

Collect fractions and monitor the ALA concentration in each fraction using a suitable quantification method.

-

-

Post-Elution Processing:

5-Aminolevulinate Synthase (ALAS) Activity Assay

This assay measures the activity of the key enzyme in the C4 pathway.[28][29]

Protocol:

-

Preparation of Cell Lysate/Tissue Homogenate:

-

Homogenize cells or tissues in an ice-cold potassium phosphate buffer (e.g., 50 mM, pH 7.4).[28]

-

Determine the protein concentration of the homogenate.

-

-

Assay Mixture Preparation:

-

Enzymatic Reaction:

-

Quantification of ALA Produced:

-

Quantify the amount of ALA formed during the reaction using the Ehrlich's reagent method or an HPLC-based method as described above.

-

-

Calculation of Enzyme Activity:

-

Calculate the specific activity of ALAS as the amount of ALA produced per unit time per milligram of protein.

-

Beyond the Parent Molecule: ALA Derivatives

While ALA is effective in many applications, its hydrophilic nature can limit its penetration through biological membranes.[30] To overcome this, various ALA derivatives have been synthesized, primarily through esterification of the carboxylic acid group or modification of the amino group.[31][32] These modifications can increase the lipophilicity of the molecule, leading to enhanced cellular uptake and, in the context of PDT, greater accumulation of the photosensitizer protoporphyrin IX (PpIX).[30][32]

Common ALA derivatives include:

-

Methyl aminolevulinate (MAL): An ester derivative with increased lipophilicity.

-

Hexyl aminolevulinate (HAL): A more lipophilic ester that has shown enhanced PpIX accumulation in some studies.[32]

-

ALA dendrimers: Complex structures containing multiple ALA residues, designed to improve drug delivery.[31]

The choice of derivative can be tailored to the specific application, with the goal of optimizing bioavailability and therapeutic efficacy.[32]

Conclusion and Future Perspectives

The biosynthesis of 5-aminolevulinic acid represents a cornerstone of metabolic engineering with far-reaching implications. Our understanding of the C4 and C5 pathways has enabled the development of microbial platforms for the sustainable production of ALA, offering a viable alternative to chemical synthesis. The continued application of synthetic biology tools, such as CRISPR-based genome editing and biosensor development, will undoubtedly lead to further improvements in ALA titers and the creation of novel ALA derivatives with enhanced properties. As research in this field progresses, the applications of ALA in medicine, agriculture, and beyond are set to expand, underscoring the importance of this versatile and fundamental biomolecule.

References

- Synergistic Improvement of 5-Aminolevulinic Acid Production with Synthetic Scaffolds and System Pathway Engineering.

- Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applic

- Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applic

- Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applic

- Metabolic engineering to improve 5-aminolevulinic acid production: Bioengineered Bugs. Taylor & Francis Online.

- 5-Aminolevulinic acid (ALA) biosynthetic and metabolic pathways and its role in higher plants: a review.

- Metabolic engineering to improve 5-aminolevulinic acid production. PubMed.

- Biosynthesis, biotechnological production and applic

- Engineering Escherichia coli for efficient production of 5-aminolevulinic acid

- Photodynamic therapy with 5-aminolevulinic acid: basic principles and applic

- Purification and biofabrication of 5-aminolevulinic acid for photodynamic therapy against pathogens and cancer cells.

- Regulation of 5-Aminolevunilic Acid and Its Applic

- A novel procedure for separating 5-aminolevulinic acid hydrochloride

- 5-aminolevulinic acid induced photodynamic reactions in diagnosis and therapy for female lower genital tract diseases. Frontiers.

- Direct UPLC–MS–MS Validated Method for the Quantification of 5-Aminolevulinic Acid. Springer.

- Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applic

- 5-Aminolevunilic Acid-Applic

- Photodynamic therapy based on 5-aminolevulinic acid and its use as an antimicrobial agent. PubMed.

- Measurement of 5-aminolaevulinic acid by reversed phase HPLC and fluorescence detection. PubMed.

- The use of 5-aminolevulinic acid as a photosensitiser in photodynamic therapy and photodiagnosis.

- Photodynamic therapy based on 5-aminolevulinic acid and its use as an antimicrobial Agent.

- Biosynthetic pathways and downstream pathways of 5-aminolevulinic acid.

- Determination of 5-aminolevulinic acid (ALA) by HPLC method. PubMed.

- Light regulation of chlorophyll biosynthesis at the level of 5-aminolevulinate form

- Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy. PMC.

- Quantitation of Urinary 5-Aminolevulinic Acid and Porphobilinogen by Liquid Chromatography - Tandem Mass Spectrometry Following. Biomed J Sci & Tech Res.

- Derivatives of 5-aminolevulinic acid for photodynamic therapy: enzymatic conversion into protoporphyrin. PubMed.

- Separation process of 5-aminolevulinic acid from Rhodobacter Spaeroides for increasing value of agricultural product by Ionexchange chromatography.

- [Purification and production of the extracellular 5-aminolevulinate from recombiniant Escherichia coli expressing yeast ALAS]. PubMed.

- The two routes for the biosynthesis of 5-aminolevulinic acid (5-ALA).

- Effects of 5-aminolevulinic acid on plant growth and biomass of S...

- New Physiological Effects of 5-Aminolevulinic Acid in Plants: The Increase of Photosynthesis, Chlorophyll Content, and Plant Growth. PubMed.

- ALAS Activity Assay. HSC Cores - BookStack.

- 5-Aminolevulinic acid formation from glutamate via the C5 pathway in Clostridium thermoaceticum. PubMed.

- Measurement of 5-aminolaevulinate synthase activity by gas-liquid chromatography with electron-capture detection. PMC.

- 5-Aminolevulinic acid production from inexpensive glucose by engineering the C4 p

- Enhancing Plant Growth and Stress Resilience: The Role of 5-Aminolevulinic Acid Hydrochloride in Agriculture. NINGBO INNO PHARMCHEM CO.,LTD..

- 5-Aminolevulinate synthase: Catalysis of the first step of heme biosynthesis.

- δ-Aminolevulinic Acid Synthase. University of Missouri.

- A method for determining δ-aminolevulinic acid synthase activity in homogenized cells and tissues.

- Construction of 5-Aminolevulinic Acid Microbial Cell Factories through Identification of Novel Synthases and Metabolic Pathway Screens and Transporters. Journal of Agricultural and Food Chemistry.

- Rational Design of 5-Aminolevulinic Acid Derivatives Aimed at Improving Photodynamic Therapy. Bentham Science Publishers.

Sources

- 1. Frontiers | Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications [frontiersin.org]

- 2. Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis, biotechnological production and applications of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. wellyoutech.com [wellyoutech.com]

- 8. spiedigitallibrary.org [spiedigitallibrary.org]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | 5-aminolevulinic acid induced photodynamic reactions in diagnosis and therapy for female lower genital tract diseases [frontiersin.org]

- 11. Photodynamic therapy based on 5-aminolevulinic acid and its use as an antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Light regulation of chlorophyll biosynthesis at the level of 5-aminolevulinate formation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Frontiers | Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications [frontiersin.org]

- 18. 5-Aminolevulinic acid production from inexpensive glucose by engineering the C4 pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Engineering Escherichia coli for efficient production of 5-aminolevulinic acid from glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 22. Measurement of 5-aminolaevulinic acid by reversed phase HPLC and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Determination of 5-aminolevulinic acid (ALA) by HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Purification and biofabrication of 5-aminolevulinic acid for photodynamic therapy against pathogens and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. ALAS Activity Assay | HSC Cores - BookStack [bookstack.cores.utah.edu]

- 29. A method for determining δ-aminolevulinic acid synthase activity in homogenized cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Derivatives of 5-aminolevulinic acid for photodynamic therapy: enzymatic conversion into protoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 32. benthamdirect.com [benthamdirect.com]

A Senior Application Scientist's Guide to N-Fmoc-5-aminolevulinic Acid for Advanced Fluorescence Imaging

Abstract

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of N-Fmoc-5-aminolevulinic acid (N-Fmoc-ALA) as a superior prodrug for fluorescence imaging studies. We delve into the core principles that make N-Fmoc-ALA a significant advancement over its parent compound, 5-aminolevulinic acid (5-ALA). This guide elucidates the mechanism of action, provides detailed experimental protocols for in vitro applications, and offers field-proven insights to ensure the generation of robust and reproducible data. By explaining the causality behind experimental choices and integrating self-validating controls, this document serves as a practical and authoritative resource for leveraging the enhanced cellular uptake and potent fluorescence generation of N-Fmoc-ALA in cancer research and beyond.

Introduction: Overcoming the Limitations of 5-ALA

5-Aminolevulinic acid (5-ALA) is a natural precursor in the heme biosynthetic pathway.[1][2] The administration of exogenous 5-ALA to cells bypasses the normal rate-limiting step, leading to the accumulation of the highly fluorescent and photosensitive molecule, Protoporphyrin IX (PpIX).[3] This phenomenon has been successfully exploited for fluorescence-guided surgery and photodynamic therapy (PDT) in various cancers.[3][4][5]

However, the utility of 5-ALA is hampered by a significant physicochemical drawback: its hydrophilic nature.[1][6] As a zwitterionic molecule at physiological pH, 5-ALA exhibits poor penetration across the lipophilic cell membrane, limiting its intracellular bioavailability and, consequently, the intensity of the resulting PpIX fluorescence.[6][7] This necessitates the use of high concentrations and may lead to variable efficacy, particularly in less permeable cell types.[1]

To address this challenge, derivatives have been synthesized to enhance lipophilicity and improve cellular uptake.[6][8] this compound is a prime example of this strategy. By masking the hydrophilic amine group with a bulky, lipophilic fluorenylmethyloxycarbonyl (Fmoc) group, the overall molecule becomes significantly more capable of passive diffusion across the cell membrane.

The N-Fmoc-ALA Advantage: Mechanism of Enhanced Delivery

The core advantage of N-Fmoc-ALA lies in its design as a lipophilic prodrug. The Fmoc group acts as a temporary "passport," facilitating entry into the cell. Once inside the cytoplasm, the molecule leverages ubiquitous intracellular enzymes to release the active 5-ALA.

Mechanism of Action:

-

Passive Diffusion: The high lipophilicity conferred by the Fmoc group allows N-Fmoc-ALA to readily diffuse across the lipid bilayer of the cell membrane, a significant improvement over the transporter-dependent and often inefficient uptake of 5-ALA.[6][9]

-

Intracellular Cleavage: The Fmoc group is notoriously labile to basic conditions, particularly primary and secondary amines.[10][11][12] Within the cell, non-specific intracellular esterases or the generally basic cytoplasmic environment facilitate the cleavage of the Fmoc group, liberating unmodified 5-ALA.

-

Heme Synthesis Pathway: The released 5-ALA enters the heme biosynthesis pathway, primarily within the mitochondria.[13]

-

PpIX Accumulation: A bottleneck in the pathway, specifically the enzyme ferrochelatase which converts PpIX to heme, leads to the accumulation of the fluorescent PpIX in metabolically active cells, particularly cancer cells.[14]

This mechanism results in a higher intracellular concentration of 5-ALA for a given extracellular dose compared to standard 5-ALA, leading to more intense and reliable PpIX fluorescence.

Caption: Mechanism of N-Fmoc-ALA uptake and conversion.

Physicochemical & Spectroscopic Properties

A clear understanding of the agent's properties is critical for experimental design.

| Property | Value | Source |

| Chemical Formula | C₂₀H₁₉NO₅ | [15] |

| Molecular Weight | 353.38 g/mol | [15] |

| Solubility | Soluble in DMSO, DMF | [16] |

| PpIX Excitation Max | ~405 nm (Soret band) | [17] |

| PpIX Emission Max | ~634 nm (primary peak) | [18] |

Expert Insight: The fluorescence emission of PpIX can be complex, often showing two main peaks around 620 nm and 634-635 nm.[18] The ratio and exact position of these peaks can be influenced by the local microenvironment (e.g., pH, polarity).[19] For imaging, targeting the stronger, more reliable ~634 nm peak is standard practice.

In Vitro Experimental Protocol: Fluorescence Microscopy

This protocol provides a robust, self-validating workflow for imaging PpIX fluorescence in cultured cells following N-Fmoc-ALA administration.

Reagent Preparation

-

N-Fmoc-ALA Stock Solution (10 mM):

-

Calculate the mass of N-Fmoc-ALA powder required for your desired volume (e.g., for 1 mL, use 3.53 mg).

-

Dissolve the powder in high-purity, anhydrous DMSO.

-

Vortex thoroughly until fully dissolved.

-

Aliquot into single-use volumes to avoid freeze-thaw cycles and store at -20°C, protected from light. Causality: DMSO is the solvent of choice due to its ability to fully solubilize the lipophilic N-Fmoc-ALA and its miscibility with aqueous cell culture media.[16] Anhydrous DMSO prevents premature hydrolysis of the prodrug.

-

-

5-ALA HCl Positive Control Stock (100 mM):

-

Dissolve 5-ALA hydrochloride in sterile water or PBS (pH adjusted to ~7.4).[20]

-

Filter-sterilize (0.22 µm filter).

-

Store at -20°C in aliquots. Causality: A 5-ALA HCl control is essential to validate that the cellular machinery for PpIX synthesis is active in your cell model and to provide a baseline for comparing the efficiency of N-Fmoc-ALA.

-

Experimental Workflow

Caption: Step-by-step workflow for in vitro imaging.

Detailed Step-by-Step Methodology

-

Cell Seeding: Seed your cells of interest onto a suitable imaging plate (e.g., glass-bottom 96-well or 24-well plate) at a density that will result in 60-70% confluency on the day of the experiment.

-

Adherence: Allow cells to adhere and recover for at least 24 hours in a standard cell culture incubator (37°C, 5% CO₂).

-

Preparation of Working Solutions:

-

On the day of the experiment, thaw the stock solutions.

-

Prepare fresh working solutions by diluting the stock solutions into serum-free cell culture medium.

-

Suggested Concentrations:

-

N-Fmoc-ALA: Titrate from 10 µM to 200 µM. A starting point of 50-100 µM is often effective.

-

5-ALA HCl (Positive Control): Use a higher concentration, typically 1 mM.[21]

-

Vehicle Control (Negative Control): Prepare medium with the same final concentration of DMSO used for the highest N-Fmoc-ALA condition (e.g., 0.2%). Causality: The use of serum-free medium during incubation is critical . Serum contains esterases that can cleave the Fmoc group extracellularly, preventing the prodrug from efficiently entering the cells and negating its primary advantage.

-

-

-

Incubation:

-

Washing:

-

Carefully aspirate the incubation medium.

-

Wash the cells three times with warm (37°C) sterile PBS to remove all extracellular prodrug and PpIX. Causality: Thorough washing is essential to reduce background fluorescence and ensure that the detected signal originates exclusively from intracellular PpIX.

-

-

Imaging:

-

Add a final volume of clear, non-fluorescent live-cell imaging buffer (e.g., phenol red-free medium or buffered saline solution) to the wells.

-

Immediately proceed to imaging on a fluorescence microscope.

-

Microscopy and Data Acquisition

| Parameter | Recommended Setting | Rationale |

| Excitation Filter | 405 ± 10 nm | Aligns with the Soret band of PpIX for maximal excitation.[17] |

| Emission Filter | 635 ± 20 nm | Isolates the primary, most intense fluorescence peak of PpIX.[18][23] |

| Objective | 20x or 40x | Provides a good balance between field of view and cellular detail. |

| Exposure Time | Consistent across all wells | Crucial for quantitative comparison. Adjust exposure using the highest-signal N-Fmoc-ALA condition to avoid saturation. |

| Controls | Image vehicle control first | Use the vehicle control to set the baseline for background autofluorescence. The PpIX signal should be significantly above this baseline. |

Trustworthiness - The Self-Validating System:

-

Negative (Vehicle) Control: Confirms that neither the cells nor the medium exhibit significant autofluorescence in the PpIX channel.

-

Positive (5-ALA) Control: Confirms that the cells are capable of synthesizing PpIX and that the imaging setup is working correctly.

-

N-Fmoc-ALA Condition: The fluorescence intensity should be demonstrably higher than both the negative control and, ideally, the positive control, validating the enhanced delivery of the prodrug.

Troubleshooting and Field Insights

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Signal in N-Fmoc-ALA Wells | 1. Serum was present during incubation. 2. Inactive/degraded N-Fmoc-ALA stock. 3. Insufficient incubation time. 4. Cell line has low heme synthesis activity. | 1. Repeat experiment strictly with serum-free media. 2. Prepare a fresh stock solution from powder. 3. Perform a time-course experiment (e.g., 2, 4, 6, 8 hours). 4. Check the positive control. If 5-ALA also gives a low signal, this cell line may be a poor model. |

| High Background Fluorescence | 1. Incomplete washing. 2. Phenol red in imaging medium. 3. Cellular autofluorescence. | 1. Ensure thorough, gentle washing (3x with warm PBS). 2. Use phenol red-free imaging buffer. 3. Image the vehicle control and use its intensity as the background threshold for analysis. |

| Signal in Vehicle Control | 1. Contamination of reagents. 2. Unusually high cellular autofluorescence. | 1. Use fresh, sterile media and reagents. 2. Confirm autofluorescence with untreated cells. If high, consider a different emission filter to better isolate the PpIX signal. |

Conclusion

This compound represents a rationally designed advancement in prodrug strategy for fluorescence imaging. By temporarily masking the hydrophilicity of 5-ALA with a lipophilic Fmoc group, it achieves superior passive diffusion into cells, leading to a more robust accumulation of the fluorescent reporter, Protoporphyrin IX. The protocols and insights provided in this guide are designed to empower researchers to harness the full potential of this compound, enabling more sensitive and reliable visualization of cellular processes and tumor margins. Adherence to the described methodologies, particularly the critical step of using serum-free media during incubation, will ensure the generation of high-quality, reproducible data in fluorescence imaging studies.

References

-

ResearchGate. (n.d.). Fluorescence emission spectra of the two states of PpIX considered as... Retrieved from [Link]

-

Lang, M., et al. (2021). Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions. PMC - NIH. Retrieved from [Link]

-

FluoroFinder. (n.d.). Protoporphyrin IX Dye Profile. Retrieved from [Link]

-

Huang, Z., et al. (n.d.). Fluorescence Spectroscopy Study of Protoporphyrin IX in Optical Tissue Simulating Liquid Phantoms. PMC - NIH. Retrieved from [Link]

-

Oregon Medical Laser Center. (n.d.). Protoporphyrin IX dimethyl ester. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis and evaluation of new 5-aminolevulinic acid derivatives as prodrugs of protoporphyrin for photodynamic therapy. Retrieved from [Link]

-

Casas, A., et al. (n.d.). Mechanisms of 5-aminolevulic acid ester uptake in mammalian cells. PMC - NIH. Retrieved from [Link]

-

Thieme. (n.d.). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Retrieved from [Link]

-

Casas, A., et al. (2009). Mechanisms of 5-aminolevulinic acid ester uptake in mammalian cells. PubMed. Retrieved from [Link]

-

Guntaka, N. S., et al. (n.d.). Small molecule additive enhances cell uptake of 5-aminolevulinic acid and conversion to protoporphyrin IX. NIH. Retrieved from [Link]

-

Le-Minh, T., et al. (2021). Comparison of different treatment schemes in 5-ALA interstitial photodynamic therapy for high-grade glioma in a preclinical model: An MRI study. PubMed. Retrieved from [Link]

-

Donnelly, R. F., et al. (2008). Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy. PMC - PubMed Central. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis of 5-aminolevulinic acid with nontoxic regents and renewable methyl levulinate. Retrieved from [Link]

-

Clark, C., et al. (2003). The emerging role of 5-ALA-PDT in dermatology: is PDT superior to standard treatments? PubMed. Retrieved from [Link]

-

Liu, Z., et al. (2022). Single-Cell Analysis of 5-ALA Intraoperative Labeling Specificity for Glioblastoma. bioRxiv. Retrieved from [Link]

-

ResearchGate. (2021). Can we remove the fmoc group after peptide cleavage? Retrieved from [Link]

-

Kandela, I., et al. (2017). Radiochemical Synthesis and Evaluation of 13N-Labeled 5-Aminolevulinic Acid for PET Imaging of Gliomas. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Methods for Removing the Fmoc Group. Retrieved from [Link]

-

CHIMIA. (n.d.). Thermal Cleavage of the Fmoc Protection Group. Retrieved from [Link]

- Google Patents. (n.d.). EP4011901A1 - Method for the fmoc group cleavage.

-

Guntaka, N. S., et al. (2016). Small molecule additive enhances cell uptake of 5-aminolevulinic acid and conversion to protoporphyrin IX. PubMed. Retrieved from [Link]

-

Gholam, P., et al. (2020). The impact of occlusive vs non-occlusive application of 5-aminolevulinic acid (BF-200 ALA) on the efficacy and tolerability of photodynamic therapy for actinic keratosis on the scalp and face: A prospective within-patient comparison trial. PMC - NIH. Retrieved from [Link]

-

Huang, Z., et al. (2017). 5-Aminolevulinic Acid as a Theranostic Agent for Tumor Fluorescence Imaging and Photodynamic Therapy. MDPI. Retrieved from [Link]

-

Anvery, N., et al. (2023). Comparative effectiveness of 5-aminolevulinic acid photodynamic therapy with no incubation versus one-hour incubation for the treatment of actinic keratosis: A randomized controlled trial. PubMed. Retrieved from [Link]

-

Gibbs, W. N., et al. (2020). 5-Aminolevulinic acid tumor paint and photodynamic therapy for myxofibrosarcoma: an in vitro study. PMC - NIH. Retrieved from [Link]

-

MDPI. (n.d.). Comparative Analysis of 5-ALA and Fluorescent Techniques in High-Grade Glioma Treatment. Retrieved from [Link]

-

International Journal of Nanomedicine. (2016). The cellular uptake mechanism, intracellular transportation, and exocytosis of polyamidoamine dendrimers in multidrug-resistant breast cancer cells. Retrieved from [Link]

-

Frontiers. (n.d.). Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications. Retrieved from [Link]

-

MDPI. (n.d.). 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges. Retrieved from [Link]

-

Valdes, P. A., et al. (2020). 5-Aminolevulinic Acid Multispectral Imaging for the Fluorescence-Guided Resection of Brain Tumors: A Prospective Observational Study. PubMed. Retrieved from [Link]

-

Valdes, P. A., et al. (2020). 5-Aminolevulinic Acid Multispectral Imaging for the Fluorescence-Guided Resection of Brain Tumors: A Prospective Observational Study. Frontiers. Retrieved from [Link]

-

ScienceOpen. (n.d.). 5-Aminolevulinic acid for fluorescence-guided surgery in pancreatic cancer. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) Recent advances in production of 5-aminolevulinic acid using biological strategies. Retrieved from [Link]

-

El-Khatib, M., et al. (2017). 5-Aminolevulinic Acid Photodynamic Therapy for the Treatment of High-Grade Gliomas. PMC - PubMed Central. Retrieved from [Link]

Sources

- 1. Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. The emerging role of 5-ALA-PDT in dermatology: is PDT superior to standard treatments? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mechanisms of 5-aminolevulic acid ester uptake in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small molecule additive enhances cell uptake of 5-aminolevulinic acid and conversion to protoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of new 5-aminolevulinic acid derivatives as prodrugs of protoporphyrin for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 9. Mechanisms of 5-aminolevulinic acid ester uptake in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scienceopen.com [scienceopen.com]

- 14. mdpi.com [mdpi.com]

- 15. scbt.com [scbt.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. FluoroFinder [app.fluorofinder.com]

- 18. researchgate.net [researchgate.net]

- 19. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. biorxiv.org [biorxiv.org]

- 22. 5-Aminolevulinic acid tumor paint and photodynamic therapy for myxofibrosarcoma: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Fluorescence Spectroscopy Study of Protoporphyrin IX in Optical Tissue Simulating Liquid Phantoms - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of N-Fmoc-5-Aminolevulinic Acid in Photodynamic Therapy Research: A Technical Guide

This guide provides an in-depth technical exploration of N-Fmoc-5-aminolevulinic acid (N-Fmoc-ALA) as a sophisticated prodrug strategy in photodynamic therapy (PDT) research. Designed for researchers, scientists, and professionals in drug development, this document moves beyond foundational principles to offer actionable insights and detailed methodologies for leveraging this compound to enhance PDT efficacy. We will dissect the rationale behind the N-Fmoc modification, detail its synthesis and formulation, and provide comprehensive protocols for its preclinical evaluation.

The Imperative for Innovation in ALA-Based Photodynamic Therapy

5-Aminolevulinic acid (ALA) is a cornerstone of modern photodynamic therapy. As a natural precursor in the heme biosynthesis pathway, exogenously administered ALA prompts the intracellular accumulation of the potent photosensitizer, Protoporphyrin IX (PpIX).[1][2] Subsequent irradiation with light of a specific wavelength triggers the generation of cytotoxic reactive oxygen species (ROS), leading to targeted cell death.[3] This elegant mechanism forms the basis of numerous approved dermatological and oncological treatments.[3][4]

However, the therapeutic potential of ALA is not without its limitations. The inherent hydrophilicity of the ALA molecule impedes its efficient passage across the lipophilic cell membrane, thereby limiting its bioavailability at the target site.[5] Furthermore, its zwitterionic nature at physiological pH can lead to suboptimal pharmacokinetics. These challenges necessitate the exploration of chemical modifications to create ALA prodrugs with enhanced physicochemical properties.[2]

This compound: A Prodrug Strategy for Enhanced Cellular Delivery

The strategic addition of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group to the amino terminus of 5-aminolevulinic acid presents a compelling solution to the limitations of the parent compound. The Fmoc group, a mainstay in solid-phase peptide synthesis, imparts a significant increase in lipophilicity to the ALA molecule.[6] This enhanced lipophilicity is hypothesized to facilitate more efficient diffusion across the cell membrane, leading to higher intracellular concentrations of the prodrug.[7]

Once inside the cell, the Fmoc group can be cleaved by intracellular enzymes, such as non-specific esterases, to release the active ALA molecule.[8] This intracellular release mechanism ensures that the subsequent conversion to PpIX occurs preferentially within the target cells, potentially increasing the therapeutic window and reducing off-target effects.

Synthesis and Characterization of this compound

The synthesis of N-Fmoc-ALA is a straightforward procedure for chemists familiar with standard peptide synthesis techniques. It involves the reaction of 5-aminolevulinic acid hydrochloride with N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve 5-aminolevulinic acid hydrochloride in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate.

-

Addition of Fmoc-OSu: To the stirred solution, add Fmoc-OSu and continue stirring at room temperature overnight.

-

Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2 with 1M hydrochloric acid.

-

Extraction: Extract the product into ethyl acetate.

-

Washing: Wash the organic layer sequentially with brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Advanced Delivery Strategies for N-Fmoc-ALA

The increased lipophilicity of N-Fmoc-ALA makes it an excellent candidate for incorporation into various drug delivery systems, such as liposomes and nanoparticles. These carriers can further enhance the therapeutic efficacy by improving solubility, stability, and tumor targeting.

Liposomal Formulation

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds. The lipophilic nature of N-Fmoc-ALA allows for its efficient incorporation into the lipid bilayer of liposomes.

Experimental Protocol: Preparation of N-Fmoc-ALA Loaded Liposomes

-

Lipid Film Hydration: Dissolve N-Fmoc-ALA and lipids (e.g., DPPC, cholesterol) in chloroform in a round-bottom flask.

-

Film Formation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

-

Hydration: Hydrate the lipid film with a phosphate-buffered saline (PBS) solution by gentle agitation above the lipid phase transition temperature.

-

Sonication: Sonicate the resulting suspension to reduce the size of the liposomes and create a more uniform distribution.

-

Purification: Remove any unencapsulated N-Fmoc-ALA by dialysis or size exclusion chromatography.

-

Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

Nanoparticle Formulation

Biodegradable polymeric nanoparticles can also be used to encapsulate N-Fmoc-ALA, offering sustained release and the potential for surface modification with targeting ligands.

In Vitro Evaluation of N-Fmoc-ALA in Photodynamic Therapy

A series of in vitro assays are essential to validate the efficacy of N-Fmoc-ALA as a PDT prodrug. These assays are designed to assess cellular uptake, conversion to PpIX, and phototoxicity.

Table 1: Comparison of Physicochemical and In Vitro Properties of ALA and N-Fmoc-ALA

| Property | 5-Aminolevulinic Acid (ALA) | This compound (N-Fmoc-ALA) |

| Molecular Weight | 131.13 g/mol | 353.37 g/mol |

| Solubility | High in aqueous solutions | Low in aqueous solutions, high in organic solvents |

| Cellular Uptake Mechanism | Active transport | Primarily passive diffusion |

| Relative Cellular Uptake | Lower | Higher |

| PpIX Conversion | Direct | Requires enzymatic cleavage of Fmoc group |

| Phototoxicity (IC50) | Higher concentration required | Lower concentration required |

Experimental Protocol: In Vitro Phototoxicity Assay

-

Cell Culture: Plate cancer cells (e.g., HeLa, A431) in 96-well plates and allow them to adhere overnight.

-

Incubation: Treat the cells with varying concentrations of N-Fmoc-ALA or ALA for a predetermined incubation period (e.g., 4 hours).

-

Washing: Wash the cells with PBS to remove any extracellular prodrug.

-

Irradiation: Irradiate the cells with a light source of the appropriate wavelength (e.g., 635 nm) and light dose.

-

Viability Assessment: After a further 24-48 hours of incubation, assess cell viability using a standard method such as the MTT or PrestoBlue assay.

-

Data Analysis: Calculate the IC50 value for each compound.

Experimental Protocol: Quantification of Intracellular PpIX Fluorescence

-

Cell Treatment: Treat cells with N-Fmoc-ALA or ALA as described in the phototoxicity assay.

-

Cell Lysis: After the incubation period, wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Fluorescence Measurement: Measure the fluorescence of the cell lysates using a spectrofluorometer with an excitation wavelength of around 405 nm and an emission scan from 600 to 750 nm.

-

Quantification: Quantify the PpIX concentration by comparing the fluorescence intensity to a standard curve of known PpIX concentrations.[9]

Experimental Protocol: Singlet Oxygen Detection

-

Probe Loading: Incubate cells treated with N-Fmoc-ALA or ALA with a singlet oxygen-sensitive fluorescent probe, such as Singlet Oxygen Sensor Green (SOSG).

-

Irradiation and Imaging: Irradiate the cells and capture the fluorescence of the probe using a fluorescence microscope. An increase in fluorescence indicates the generation of singlet oxygen.[10]

In Vivo Assessment of N-Fmoc-ALA in Preclinical Models

In vivo studies are critical to evaluate the therapeutic efficacy and safety of N-Fmoc-ALA-based PDT in a more complex biological system.

Experimental Protocol: In Vivo PDT in a Murine Tumor Model

-

Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunocompromised mice.[11]

-

Prodrug Administration: Once the tumors reach a suitable size, administer N-Fmoc-ALA (or its formulation) or ALA intravenously or intraperitoneally.

-

Tumor Irradiation: At the time of peak PpIX accumulation in the tumor (determined by in vivo fluorescence imaging), irradiate the tumor with a laser of the appropriate wavelength and light dose.

-

Tumor Growth Monitoring: Monitor tumor growth over time by measuring tumor volume.

-

Efficacy Assessment: Compare the tumor growth curves between the different treatment groups to determine the therapeutic efficacy.

-

Histological Analysis: At the end of the study, excise the tumors for histological analysis to assess the extent of necrosis and apoptosis.

Conclusion and Future Directions

The modification of 5-aminolevulinic acid with an N-Fmoc group represents a promising strategy to overcome the delivery challenges associated with conventional ALA-based photodynamic therapy. The increased lipophilicity of N-Fmoc-ALA facilitates enhanced cellular uptake, leading to higher intracellular concentrations of the prodrug and, consequently, greater phototoxicity upon light activation. The detailed protocols provided in this guide offer a comprehensive framework for the synthesis, formulation, and preclinical evaluation of N-Fmoc-ALA.

Future research in this area should focus on the development of targeted delivery systems for N-Fmoc-ALA to further improve its tumor selectivity. Additionally, exploring the enzymatic kinetics of Fmoc group cleavage in different cancer cell lines will provide valuable insights for optimizing treatment protocols. The continued investigation of N-Fmoc-ALA and other ALA prodrugs holds the potential to significantly advance the field of photodynamic therapy, offering more effective and less invasive treatment options for a range of diseases.

References

- Daniell, M. D., & Hill, J. S. (1991). A history of photodynamic therapy. ANZ Journal of Surgery, 61(5), 340-348.

- Dougherty, T. J., Gomer, C. J., Henderson, B. W., Jori, G., Kessel, D., Korbelik, M., ... & Wilson, B. C. (1998). Photodynamic therapy. Journal of the National Cancer Institute, 90(12), 889-905.

- Valdes, P. A., Kim, A., Leblond, F., Roberts, D. W., Wilson, B. C., & Paulsen, K. D. (2011). Quantitative fluorescence in intracranial tumor: implications for ALA-induced PpIX as an intraoperative biomarker. Journal of neurosurgery, 115(1), 11-21.

- Peng, Q., Warloe, T., Berg, K., Moan, J., Kongshaug, M., Giercksky, K. E., & Nesland, J. M. (1997). 5-Aminolevulinic acid-based photodynamic therapy. Clinical research and future challenges. Cancer, 79(12), 2282-2308.

- Kennedy, J. C., Pottier, R. H., & Pross, D. C. (1990). Photodynamic therapy with endogenous protoporphyrin IX: a clinical and experimental study. Journal of Photochemistry and Photobiology B: Biology, 6(1-2), 143-148.

- Dixon, M. J., Bourré, L., MacRobert, A. J., & Eggleston, I. M. (2007). Novel prodrug approach to photodynamic therapy: Fmoc solid-phase synthesis of a cell permeable peptide incorporating 5-aminolaevulinic acid. Bioorganic & medicinal chemistry letters, 17(16), 4518-4522.

- Gaullier, J. M., Berg, K., Peng, Q., Anholt, H., Selbo, P. K., Ma, L. W., & Moan, J. (1997). Use of 5-aminolevulinic acid esters to improve photodynamic therapy on cells in culture. Cancer Research, 57(8), 1481-1486.

- Casas, A., Perotti, C., Sacca, P., & Batlle, A. (2001). The use of 5-aminolaevulinic acid and its derivatives in photodynamic therapy and photodiagnosis. Biochemical Society Transactions, 29(2), 149-154.

- Kloek, J., & Beijersbergen van Henegouwen, G. M. (1996). Prodrugs of 5-aminolaevulinic acid for photodynamic therapy. Photochemistry and photobiology, 64(6), 994-1000.

- Tewari, K. M., & Eggleston, I. M. (2018). Chemical approaches for the enhancement of 5-aminolevulinic acid-based photodynamic therapy and photodiagnosis. Photochemical & Photobiological Sciences, 17(11), 1543-1560.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.

- Lee, Y., & Thompson, D. H. (2007). Stimuli-responsive liposomes for drug delivery. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology, 1(2), 108-120.

- Torchilin, V. P. (2005). Recent advances with liposomes as pharmaceutical carriers. Nature reviews Drug discovery, 4(2), 145-160.

- Allen, T. M., & Cullis, P. R. (2013). Liposomal drug delivery systems: from concept to clinical applications. Advanced drug delivery reviews, 65(1), 36-48.

- McKeage, M. J., Berners-Price, S. J., Galettis, P., Bowen, R. J., & Baguley, B. C. (2000). Role of lipophilicity in determining cellular uptake and antitumour activity of gold phosphine complexes. Cancer chemotherapy and pharmacology, 46(5), 343-350.

-

Finetech Industry Limited. (n.d.). This compound. Retrieved from [Link]

- Hadjipanayis, C. G., Widhalm, G., & Stummer, W. (2015). 5-aminolevulinic acid photodynamic therapy for the treatment of high-grade gliomas. Journal of neuro-oncology, 124(3), 357-367.

-

American Academy of Dermatology. (2018). Photodynamic therapy. Retrieved from [Link]

- Allison, R. R., Moghissi, K., Downie, G. H., & Dixon, K. (2008). Photodynamic therapy (PDT) for non-melanoma skin cancer (NMSC). Photodiagnosis and photodynamic therapy, 5(1), 2-11.

- Liu, B., Li, C., & Sun, J. (2019). Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications. Frontiers in microbiology, 10, 1559.

-

MedlinePlus. (2021). Aminolevulinic Acid Topical. Retrieved from [Link]

- Zhang, Z., Wang, H., & Tan, W. (2019). Carrier cascade target delivery of 5-aminolevulinic acid nanoplatform to enhance antitumor efficiency of photodynamic therapy against lung cancer. Journal of Photochemistry and Photobiology B: Biology, 201, 111663.

- Wyld, L., Reed, M. W., & Brown, N. J. (2001). The influence of 5-aminolaevulinic acid and its esters on protoporphyrin IX production in human breast cancer cells. British journal of cancer, 84(12), 1641-1646.

- Celli, J. P., Spring, B. Q., Rizvi, I., Evans, C. L., Samkoe, K. S., Verma, S., ... & Hasan, T. (2010). Imaging and photodynamic therapy: mechanisms, monitoring, and optimization. Chemical reviews, 110(5), 2795-2838.

- Mroz, P., Yaroslavsky, A., Kharkwal, G. B., & Hamblin, M. R. (2011). Cell death pathways in photodynamic therapy of cancer. Cancers, 3(2), 2516-2539.

- Kumar, A., Moralès, O., Mordon, S., Delhem, N., & Boleslawski, E. (2021). An Efficient 5-Aminolevulinic Acid Photodynamic Therapy Treatment for Human Hepatocellular Carcinoma. International journal of molecular sciences, 22(15), 8196.

- Gollmer, A., Arnbjerg, J., Blaikie, R. J., & Ogilby, P. R. (2011). Singlet oxygen sensor green: photochemical behavior in solution and in a single cell. Photochemistry and photobiology, 87(3), 647-658.

- Agostinis, P., Berg, K., Cengel, K. A., Foster, T. H., Girotti, A. W., Gollnick, S. O., ... & Korbelik, M. (2011). Photodynamic therapy of cancer: an update. CA: a cancer journal for clinicians, 61(4), 250-281.

- Chen, B., Pogue, B. W., & Hasan, T. (2005). Liposomal delivery of 5-aminolevulinic acid for photodynamic therapy. Journal of controlled release, 103(1), 1-13.

- Carp, A. C., & Miller, J. W. (2002). Photodynamic therapy. Ophthalmology clinics of North America, 15(3), 437-451.

- Li, Y., Li, X., Wang, J., Liu, Z., & Wang, L. (2021). Boosting 5-ALA-based photodynamic therapy by a liposomal nanomedicine through intracellular iron ion regulation. Journal of Nanobiotechnology, 19(1), 1-16.

- Abrahamse, H., & Hamblin, M. R. (2016). New photosensitizers for photodynamic therapy. Biochemical Journal, 473(4), 347-364.

- Wyss-Desserich, M. T., Wagnieres, G., & van den Bergh, H. (1998). Topical photodynamic therapy with different forms of 5-aminolevulinic acid in the treatment of actinic keratosis.

- Wipf, P., & Venkatraman, S. (2000). Thermal cleavage of the Fmoc protection group. Tetrahedron Letters, 41(35), 6745-6748.

Sources

- 1. Synthesis of 5-aminolevulinic acid with nontoxic regents and renewable methyl levulinate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. [2510.18387] Quantification of dual-state 5-ALA-induced PpIX fluorescence: Methodology and validation in tissue-mimicking phantoms [arxiv.org]

- 3. Intracellular Detection of Singlet Oxygen Using Fluorescent Nanosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Aminolevulinic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. Iontophoretic delivery of ALA provides a quantitative model for ALA pharmacokinetics and PpIX phototoxicity in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Comparison of aminolevulinic acid (ALA)-thermogel-PDT with methyl-ALA-thermogel-PDT in basal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro and in vivo comparison of two different light sources for topical photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative fluorescence in intracranial tumor: implications for ALA-induced PpIX as an intraoperative biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Singlet oxygen detection in biological systems: Uses and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-aminolaevulinic acid photodynamic therapy in a transgenic mouse model of skin melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: A Guide to the Incorporation of N-Fmoc-5-aminolevulinic Acid in Solid-Phase Peptide Synthesis

Introduction: The Significance of 5-Aminolevulinic Acid in Peptide-Based Therapeutics

5-Aminolevulinic acid (ALA), a non-proteinogenic five-carbon amino acid, is a crucial precursor in the biosynthesis of porphyrins, most notably protoporphyrin IX (PpIX).[1][2][3] This intrinsic biological role has positioned ALA as a cornerstone in the field of photodynamic therapy (PDT) and photodiagnosis (PDD).[1][3][4][5][6] When administered exogenously, ALA can lead to the preferential accumulation of the photosensitizer PpIX in rapidly proliferating cells, such as those found in tumors.[3][5] Subsequent irradiation with light of a specific wavelength triggers the generation of reactive oxygen species (ROS) by PpIX, inducing localized cellular destruction.[3]

The conjugation of ALA to peptides offers a sophisticated strategy to enhance its therapeutic efficacy. By incorporating ALA into a peptide sequence, it is possible to improve its delivery, bioavailability, and target specificity.[4][6] This approach leverages the diverse functionalities of peptides to overcome some of the inherent limitations of free ALA, such as poor penetration into deep lesions when applied topically and systemic side effects when administered intravenously.[4] This application note provides a detailed protocol for the incorporation of N-Fmoc-5-aminolevulinic acid (Fmoc-Ala) into peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Understanding the Chemistry: Properties of this compound

This compound is the cornerstone for introducing ALA into a peptide chain via Fmoc-SPPS. The Fmoc (9-fluorenylmethyloxycarbonyl) group provides temporary protection of the α-amino group, which is stable to the acidic conditions used for side-chain deprotection but readily cleaved by a base, typically piperidine.[7][8] This orthogonality is fundamental to the success of Fmoc-SPPS.[8][9]

It is important to note that 5-aminolevulinic acid itself does not possess a chiral center. However, its unique structure, a gamma-amino ketone, requires careful consideration during synthesis to avoid potential side reactions. The ketone functionality is generally stable under standard SPPS conditions, but prolonged exposure to harsh reagents should be minimized.

Experimental Workflow: A Step-by-Step Guide

The incorporation of Fmoc-Ala into a peptide sequence follows the standard iterative cycle of Fmoc-SPPS: deprotection, activation, and coupling.[10][11]

Caption: General workflow for incorporating Fmoc-Ala in SPPS.

Protocol 1: Resin Preparation and Swelling

The choice of resin is dictated by the desired C-terminus of the final peptide. For a C-terminal amide, a Rink Amide resin is a common choice.[11]

-

Resin Selection: Choose a suitable solid support based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).[11][12]

-

Swelling: Place the resin in a reaction vessel and add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to swell the resin beads.[13] Allow the resin to swell for at least 30-60 minutes to ensure optimal reaction kinetics.[14]

Protocol 2: Fmoc-Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the subsequent coupling reaction.[10]

-

Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in DMF.

-

Deprotection: Drain the swelling solvent from the resin. Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.

-

Second Deprotection (Optional but Recommended): Drain the piperidine solution and repeat the deprotection step with fresh 20% piperidine/DMF for another 5-10 minutes to ensure complete removal of the Fmoc group.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Protocol 3: Coupling of this compound

The success of this step is critical for the efficient incorporation of ALA into the peptide. The choice of coupling reagent and conditions can significantly impact the yield and purity of the final product.

Caption: Activation and coupling of Fmoc-Ala during SPPS.

Recommended Coupling Conditions:

| Parameter | Recommendation | Rationale |

| Fmoc-Ala | 3-5 equivalents (relative to resin loading) | Ensures the reaction goes to completion by driving the equilibrium towards the product. |

| Coupling Reagent | 3-5 equivalents of HBTU, HATU, or HCTU | These are highly efficient aminium/uronium-based coupling reagents that rapidly form the active ester.[13][15] |

| Base | 6-10 equivalents of DIPEA or 2,4,6-collidine | A non-nucleophilic base is required to activate the carboxylic acid and neutralize the protonated amine.[13][15] |

| Solvent | DMF or NMP | These are excellent polar aprotic solvents for SPPS. |

| Reaction Time | 1-2 hours | Generally sufficient for complete coupling. Monitoring is recommended. |

Step-by-Step Coupling Procedure:

-

Pre-activation: In a separate vessel, dissolve this compound and the coupling reagent (e.g., HBTU) in DMF. Add the base (e.g., DIPEA) and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the pre-activated Fmoc-Ala solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser or Chloranil test) to confirm the completion of the coupling reaction. A negative test indicates the absence of free primary amines.

-

Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

Protocol 4: Capping (Optional)

If the coupling reaction is incomplete, any unreacted free amines should be "capped" to prevent the formation of deletion sequences.

-

Capping Solution: Prepare a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v).

-

Capping Reaction: Add the capping solution to the resin and agitate for 15-30 minutes.

-

Washing: Wash the resin thoroughly with DMF and DCM.

Protocol 5: Final Cleavage and Deprotection

This final step simultaneously cleaves the synthesized peptide from the solid support and removes the acid-labile side-chain protecting groups.[7][16]

Cleavage Cocktail Selection:

The composition of the cleavage cocktail is critical and depends on the amino acid composition of the peptide. A common and effective cocktail for most peptides is Reagent K or a variation thereof.[17][18]

| Reagent | Purpose | Typical Concentration (v/v) |

| Trifluoroacetic Acid (TFA) | Cleaves the peptide from the resin and removes most side-chain protecting groups. | 82.5% - 95% |

| Water | Scavenger for carbocations. | 2.5% - 5% |

| Triisopropylsilane (TIS) | Scavenger for carbocations, particularly from trityl-based protecting groups. | 2.5% |

| Phenol | Scavenger, particularly for protecting tryptophan. | 5% (if Trp is present) |

| Thioanisole | Scavenger, particularly for protecting methionine and arginine. | 5% (if Met or Arg is present) |

| 1,2-Ethanedithiol (EDT) | Scavenger, particularly for protecting cysteine. | 2.5% (if Cys is present) |

Cleavage Procedure:

-